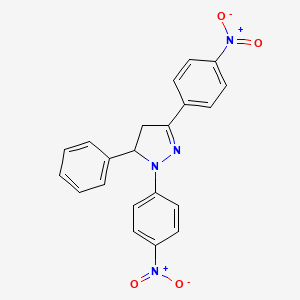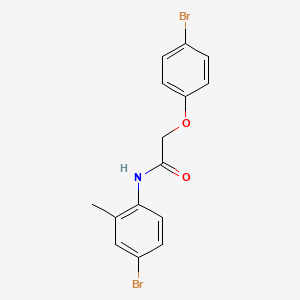![molecular formula C24H30N2O3S B10881365 (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10881365.png)
(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is a complex organic compound that features a piperidine ring system with benzyl and phenylsulfonyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl and phenylsulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to understand its binding affinity and specificity.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The pathways involved include signal transduction mechanisms that affect cellular processes such as neurotransmission and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanol
- (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]amine
- (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]ethanone
Uniqueness
What sets (4-Benzylpiperidin-1-yl)[1-(phenylsulfonyl)piperidin-3-yl]methanone apart from similar compounds is its specific substitution pattern, which may confer unique binding properties and biological activities. Its dual piperidine ring system with benzyl and phenylsulfonyl groups provides a distinct chemical framework that can be exploited for various applications.
Propriétés
Formule moléculaire |
C24H30N2O3S |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)piperidin-3-yl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H30N2O3S/c27-24(25-16-13-21(14-17-25)18-20-8-3-1-4-9-20)22-10-7-15-26(19-22)30(28,29)23-11-5-2-6-12-23/h1-6,8-9,11-12,21-22H,7,10,13-19H2 |
Clé InChI |
WCEFTKHJYSWKKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-(5-bromo-2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10881291.png)
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10881299.png)
![2-(4-methoxyphenyl)-N'-[({5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]acetohydrazide](/img/structure/B10881306.png)
methanone](/img/structure/B10881317.png)
![2-ethoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10881318.png)
![N-(4-{[4-(3,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881323.png)

![2-[4-(4-Fluorobenzoyl)phenoxy]-1-[4-(4-methoxy-2,5-dimethylbenzyl)piperazino]-1-ethanone](/img/structure/B10881335.png)


![(4-Benzylpiperidin-1-yl)[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10881351.png)
![2-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10881359.png)
![7-(furan-2-ylmethyl)-2-[(4-methylphenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881371.png)
